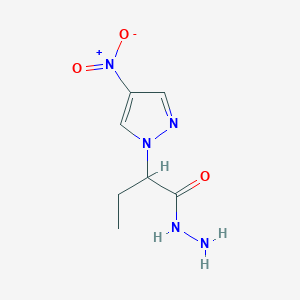
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide (2NPBH) is an organic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a nitrohydrazide derivative with a pyrazole ring and a butanehydrazide moiety, and is used as an intermediate in the synthesis of various pharmaceuticals, as well as in the production of pesticides and other organic chemicals. 2NPBH has also been studied for its potential therapeutic effects, as it has been found to possess anti-inflammatory, antioxidant, and antifungal activities.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide involves the reaction of 4-nitro-1H-pyrazole with butane-1,4-diamine followed by the addition of hydrazine hydrate.
Starting Materials
4-nitro-1H-pyrazole, butane-1,4-diamine, hydrazine hydrate
Reaction
Step 1: 4-nitro-1H-pyrazole is reacted with butane-1,4-diamine in the presence of a suitable solvent and a catalyst to form 2-(4-nitro-1H-pyrazol-1-yl)butane-1,4-diamine., Step 2: The resulting product from step 1 is then reacted with hydrazine hydrate in the presence of a suitable solvent to form 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide.
Aplicaciones Científicas De Investigación
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It has also been used in the production of pesticides and other organic chemicals. 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has also been studied for its potential therapeutic effects, as it has been found to possess anti-inflammatory, antioxidant, and antifungal activities.
Mecanismo De Acción
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has been found to possess anti-inflammatory, antioxidant, and antifungal activities. The exact mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is not yet fully understood, but it is believed to involve the inhibition of several inflammatory pathways. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). It has also been found to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin.
Efectos Bioquímicos Y Fisiológicos
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has been found to possess anti-inflammatory, antioxidant, and antifungal activities. In addition, it has been found to possess anti-tumor, anti-allergic, and anti-bacterial properties. It has also been found to possess cardioprotective and neuroprotective effects, as well as to possess hepatoprotective and nephroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be easily scaled up for larger production. It is also relatively stable and can be stored for long periods of time. Furthermore, it is relatively non-toxic and has low environmental impact. However, it is important to note that 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is a potent compound and should be handled with care.
Direcciones Futuras
The potential of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is still being explored and there are many possible future directions for research. One potential direction is to further investigate the anti-inflammatory, antioxidant, and antifungal properties of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide. Additionally, further research could be done to investigate the potential therapeutic effects of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, such as its anti-tumor, anti-allergic, anti-bacterial, cardioprotective, neuroprotective, hepatoprotective, and nephroprotective effects. Additionally, further research could be done to explore the potential of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide as an intermediate in the synthesis of other organic compounds, such as pharmaceuticals and pesticides. Finally, further research could be done to explore the potential of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide as a novel drug for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(4-nitropyrazol-1-yl)butanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-2-6(7(13)10-8)11-4-5(3-9-11)12(14)15/h3-4,6H,2,8H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQGGHCPRDMRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

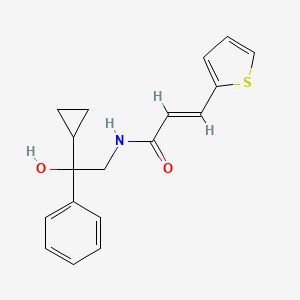
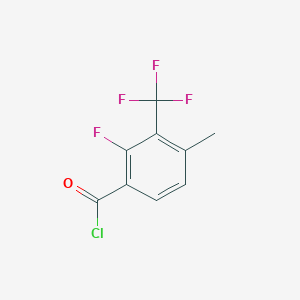
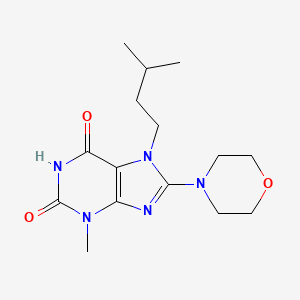
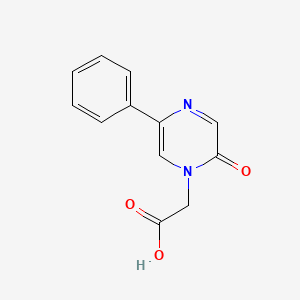
![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)

![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)
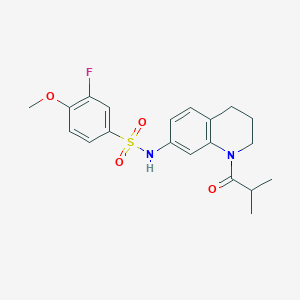
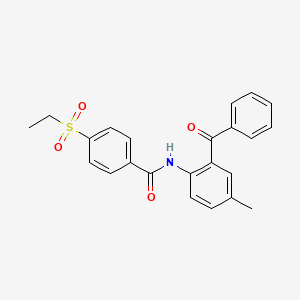
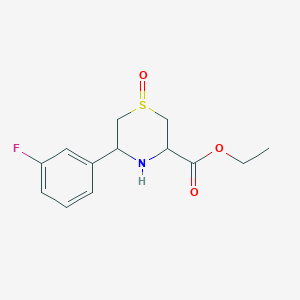
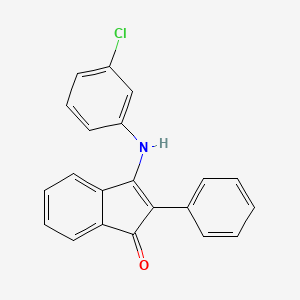
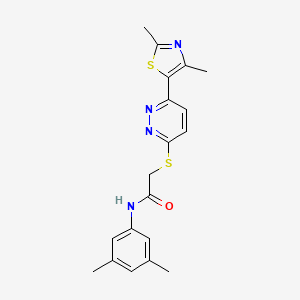
![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2384335.png)